N-methyl-4-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]furan-2-sulfonamide
Description
N-methyl-4-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]furan-2-sulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a morpholine ring, and a furan sulfonamide moiety
Properties
IUPAC Name |
N-methyl-4-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]furan-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5S/c1-11-6-17-19(7-11)9-13-8-18(3-4-23-13)15(20)12-5-14(24-10-12)25(21,22)16-2/h5-7,10,13,16H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJQISREIFEAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(CCO2)C(=O)C3=COC(=C3)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by reacting 4-methylpyrazole with appropriate alkylating agents under basic conditions.
Introduction of the morpholine ring: The pyrazole derivative is then reacted with morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the morpholine-4-carbonyl intermediate.
Sulfonamide formation: The final step involves the reaction of the morpholine-4-carbonyl intermediate with furan-2-sulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-[2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carbonyl]furan-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of am
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